Chlorhydrate d'éthyl 5-(pipérazin-1-yl)benzofurane-2-carboxylate

Vue d'ensemble

Description

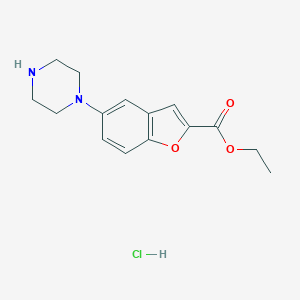

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is a chemical compound with the molecular formula C15H19ClN2O3. It is a derivative of benzofuran and piperazine, and it is commonly used in various scientific research applications due to its unique chemical properties .

Applications De Recherche Scientifique

Antidepressant Research

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is a key intermediate in the synthesis of compounds used to treat major depressive disorder. It has been linked to the development of Vilazodone Hydrochloride, an FDA-approved antidepressant that exhibits a dual mechanism of action as a selective serotonin reuptake inhibitor and a serotonin receptor agonist. Clinical studies indicate that Vilazodone shows superior efficacy compared to placebo with fewer side effects, making it a valuable therapeutic option for patients with depression .

Neuropharmacology

Research has demonstrated that derivatives of this compound exhibit potential neuroprotective effects. Studies suggest that compounds related to ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in managing mood disorders and anxiety .

Clinical Efficacy Studies

A notable study evaluated the efficacy of Vilazodone, derived from ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, in patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo controls, supporting its use as an effective treatment option .

Mechanistic Studies

Research has focused on understanding the mechanisms by which this compound affects neurotransmitter systems. For instance, studies have shown that it enhances serotonergic activity while modulating dopaminergic pathways, which may contribute to its antidepressant effects .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antidepressant Research | Intermediate for Vilazodone Hydrochloride; effective for major depressive disorder treatment |

| Neuropharmacology | Potential neuroprotective effects; modulation of serotonin and dopamine systems |

| Synthesis | Multi-step synthesis involving various reagents; crucial for drug development |

Mécanisme D'action

Target of Action

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride, also known as 5-(1-Piperazinyl)-2-benzofurancarboxylic acid ethyl ester hydrochloride, is an intermediate in the synthesis of Vilazodone . Vilazodone is a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist . Therefore, the primary targets of this compound are likely to be the serotonin transporter protein and the 5-HT1A receptor.

Mode of Action

As a 5-HT1A receptor partial agonist, it may induce an intracellular response, albeit to a lesser degree than a full agonist .

Biochemical Pathways

The compound’s action on the serotonin transporter protein and the 5-HT1A receptor affects the serotonergic signaling pathway . This pathway plays a crucial role in many physiological processes such as mood regulation, depression, anxiety, aggression, sleep, appetite, thermoregulation, and pain perception.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve an increase in serotonergic neurotransmission due to the inhibition of serotonin reuptake and partial agonism of the 5-HT1A receptor . This could result in an overall increase in serotonergic signaling and a potential improvement in mood disorders.

Analyse Biochimique

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride typically involves the reaction of 5-(piperazin-1-yl)benzofuran-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In an industrial setting, the production of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can also help in maintaining the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

- 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

- Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate dihydrochloride

Uniqueness

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is unique due to its specific combination of benzofuran and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Activité Biologique

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride (CAS No. 163521-20-8) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C15H18N2O3

- Molecular Weight: 274.32 g/mol

The synthesis typically involves the reaction of 5-bromo-2-benzofuran carboxylic acid with piperazine in the presence of a base such as potassium carbonate, using dimethylformamide (DMF) as a solvent at elevated temperatures .

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate acts as an intermediate in the synthesis of Vilazodone, which is a known antidepressant. The compound's mechanism involves interaction with serotonin receptors and potential modulation of neurotransmitter levels, contributing to its therapeutic effects .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has demonstrated effectiveness against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) comparable to established drugs like ethambutol. Compounds derived from this structure exhibited MIC values as low as 0.78 µg/mL .

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | 0.78 | Superior to ethambutol |

| Ethambutol | 1.56 | Reference drug |

Anticancer Activity

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate has also been investigated for its anticancer properties. In vitro studies showed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells, with some derivatives showing better efficacy than reference drugs like bleomycin .

Case Studies

- Study on Antimicrobial Properties :

- Cytotoxicity Assessment :

Propriétés

IUPAC Name |

ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3.ClH/c1-2-19-15(18)14-10-11-9-12(3-4-13(11)20-14)17-7-5-16-6-8-17;/h3-4,9-10,16H,2,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUHEEPSXHVIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460665 | |

| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765935-67-9 | |

| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0765935679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXYLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CCC6FM4ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride in the synthesis of Vilazodone?

A1: Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride serves as a crucial intermediate in the scaled-up synthesis of Vilazodone. [] The synthesis involves a five-step process where this compound specifically participates in the second step, a selective deoxygenation reaction alongside sodium borohydride (NaBH4) and trifluoroacetic acid (CF3COOH). This step is coupled with the product of the first step, which is the Friedel-Crafts acylation of 1-tosyl-1H-indole-5-carbonitrile with 4-chlorobutyryl chloride. This coupling ultimately contributes to forming the Vilazodone structure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.